1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine
Description
1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-amine (CAS: 1212336-35-0) is a chiral amine with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . Its structure comprises an ethanamine backbone linked to a phenyl ring substituted with a 1H-imidazol-1-yl group at the 3-position. The stereochemistry of the compound is specified as (1S) in its enantiomerically pure form, which may influence its biological activity and binding properties .
Properties
IUPAC Name |
1-(3-imidazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-3-2-4-11(7-10)14-6-5-13-8-14/h2-9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPMKBMVQBDDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine typically involves the condensation of 3-(1H-imidazol-1-yl)benzaldehyde with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imine intermediate back to the amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its imidazole moiety, which is known for its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions or interact with enzymes, potentially inhibiting their activity. This compound may also interact with receptors or ion channels, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine, highlighting differences in substituents, molecular properties, and synthetic methodologies:
Key Comparative Insights
Fluorine Substitution: The fluoro analog (C₁₂H₁₄FN₃) demonstrates increased lipophilicity, which may improve membrane permeability in biological systems .
Synthetic Accessibility :
- The benzimidazole derivative (6i) achieves an 86% yield via LiAlH₄ reduction, suggesting efficient protocols for related amines .
- Complex analogs (e.g., naphthylmethyl-benzimidazole) require multi-step syntheses with lower yields (55%), highlighting the trade-off between structural complexity and efficiency .
Chirality and Bioactivity :
- The (1S) configuration of the target compound contrasts with its (1R)-enantiomer (), which may exhibit divergent pharmacological profiles. Enantiomer-specific activity is a critical consideration in drug design .
Salt Forms :
- Dihydrochloride salts (e.g., sc-339421) improve solubility and crystallinity, facilitating formulation for in vitro studies .
Biological Activity
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine, also known as an imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an imidazole ring, which is often associated with various pharmacological properties such as antimicrobial, anticancer, and neuroprotective effects.
Structural Information
- Molecular Formula : CHN
- SMILES : CC(C1=CC(=CC=C1)N2C=CN=C2)N
- InChI : InChI=1S/C11H13N3/c1-9(12)10-3-2-4-11(7-10)14-6-5-13-8-14/h2-9H,12H2,1H3
Antimicrobial Activity
Compounds containing imidazole rings, including 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine, have shown significant antibacterial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Anticancer Properties
Research has indicated that imidazole derivatives may possess anticancer activity. They can induce apoptosis and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cancer progression . The effectiveness of these compounds is often dose-dependent, necessitating thorough bioassay evaluations to establish their pharmacological profiles.
Neuroprotective Effects
Certain imidazole derivatives are being studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases. They may protect neuronal cells from damage and could potentially be developed into therapeutic agents for conditions like Alzheimer's disease.
The biological activity of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting oxidative stress responses and energy metabolism .
- Receptor Binding : The imidazole moiety allows for binding to specific receptors, influencing cellular signaling pathways and gene expression.
Case Studies
Several studies have highlighted the biological potential of imidazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives exhibited inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against E. coli and S. aureus, showing significant inhibition zones in disk diffusion assays .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain derivatives could significantly reduce cell viability and induce apoptosis at specific concentrations. For example, a derivative was found to have an IC value indicating potent activity against breast cancer cells.
- Neuroprotection : A recent investigation into neuroprotective effects showed that imidazole-containing compounds could mitigate oxidative stress-induced neuronal damage in cultured cells.
Dosage Effects
The biological activity of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine is influenced by dosage:
| Dosage (mg/kg) | Effect Observed |
|---|---|
| Low (0.5 - 5) | Enhanced cellular functions |
| Moderate (10 - 20) | Significant inhibition of tumor growth |
| High (>20) | Potential toxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
